molecular formula C11H7ClO2 B1601818 5-Chloro-2-naphthoic acid CAS No. 56961-89-8

5-Chloro-2-naphthoic acid

Cat. No. B1601818
CAS RN: 56961-89-8
M. Wt: 206.62 g/mol
InChI Key: WVRYXJXPKJMSON-UHFFFAOYSA-N
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Description

5-Chloro-2-naphthoic acid (5-CNA) is a chemical compound that is widely used in scientific research and has a wide range of applications. It is a white, crystalline solid with a molecular weight of 202.63 g/mol and a melting point of 152-154°C. 5-CNA is a halogenated carboxylic acid, and is structurally related to 2-naphthoic acid, but with a chlorine atom in place of a hydrogen atom. It is a relatively stable compound, and has been used in studies of chemical reactions, as well as in biochemistry and pharmacology.

Scientific Research Applications

  • Plant Growth Activities : A study by Fujita et al. (1959) found that dihydro- and tetrahydro-1-naphthoic acids, which include chloro-derivatives like 5-Chloro-2-naphthoic acid, have significant plant growth activities. These findings suggest potential agricultural applications in promoting plant growth (Fujita et al., 1959).

  • Organic Synthesis : Research by Chen, Smith, and Huffman (2010) involved the synthesis of chloro-naphthoic acids, including compounds similar to 5-Chloro-2-naphthoic acid. These acids are important in the development of cannabimimetic compounds, indicating their relevance in organic chemistry and possibly in pharmacological research (Chen, Smith, & Huffman, 2010).

  • Biodegradation Pathways : A study by Zhang, Sullivan, and Young (2004) explored the biodegradation pathway of carboxylated naphthalene, identifying intermediates like 2-naphthoic acid and its derivatives. This research indicates the environmental significance of these compounds in understanding the breakdown of pollutants (Zhang, Sullivan, & Young, 2004).

  • Electrochemical Synthesis : The study by Pham et al. (1994) on the electrooxidation of naphthol derivatives, including compounds structurally related to 5-Chloro-2-naphthoic acid, contributes to our understanding of electrochemical processes. These findings can be relevant in material science and electrochemistry (Pham et al., 1994).

  • Solvent Extraction Studies : Sekine and Dyrssen's (1964) research on the solvent extraction of metal ions using chelating acids, including 1- and 2-naphthoic acids, sheds light on the application of these compounds in separation processes. This is particularly relevant in chemical engineering and environmental cleanup (Sekine & Dyrssen, 1964).

Mechanism of Action

Target of Action

It is known that naphthoic acids, in general, can interact with various enzymes and proteins within a cell, affecting their function .

Mode of Action

It is known that naphthoic acids can interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Naphthoic acids are known to be involved in various biochemical reactions, including oxidation, amination, halogenation, and carbon-carbon bond formations . These reactions can affect a wide range of downstream processes, including metabolic pathways and signal transduction .

Pharmacokinetics

It is known that naphthoic acids, in general, have high gastrointestinal absorption and are permeable to the blood-brain barrier . The lipophilicity of 5-Chloro-2-naphthoic acid is moderate, with a consensus Log Po/w of 1.45 .

Result of Action

It is known that naphthoic acids can affect the function of various enzymes and proteins, leading to changes in cellular processes .

Action Environment

The action of 5-Chloro-2-naphthoic acid can be influenced by various environmental factors. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-naphthoic acid-degrading microbes can shape the microbial communities that degrade naphthoic acids . Additionally, the physicochemical properties of the environment, such as pH and temperature, can also affect the stability and efficacy of 5-Chloro-2-naphthoic acid .

properties

IUPAC Name

5-chloronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYXJXPKJMSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562932
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-naphthoic acid

CAS RN

56961-89-8
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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